molecular formula C10H6BrClO2S B8131939 Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate

Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B8131939
M. Wt: 305.58 g/mol
InChI Key: FNONFHFYJYNMNU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the class of benzo[b]thiophenes This compound is characterized by the presence of bromine and chlorine atoms attached to the benzo[b]thiophene ring, along with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate typically involves the bromination and chlorination of benzo[b]thiophene derivatives followed by esterification. One common method involves the reaction of 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by esterification under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-6-fluorobenzo[b]thiophene-2-carboxylate
  • Methyl 5-chloro-6-iodobenzo[b]thiophene-2-carboxylate
  • Methyl 5-bromo-6-methylbenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate is unique due to the specific combination of bromine and chlorine atoms on the benzo[b]thiophene ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 5-bromo-6-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2S/c1-14-10(13)9-3-5-2-6(11)7(12)4-8(5)15-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNONFHFYJYNMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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